Welcome to the BenchChem Online Store!
molecular formula C5H3ClN2O2 B1206039 5-Chloropyrazine-2-carboxylic acid CAS No. 36070-80-1

5-Chloropyrazine-2-carboxylic acid

Cat. No. B1206039
M. Wt: 158.54 g/mol
InChI Key: FXJOTWLLDJYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696191B2

Procedure details

Methyl 5-chloropyrazine-2-carboxylate (CAS no. 33332-25-1)(345.1 g) was dissolved in DMF (1.73 l). Lithium chloride (423.9 g) was added and the mixture heated to 140° C. over one hour. The mixture was evaporated, and the residue dissolved in water (3.4 l) by continued stirring. The solution was acidified by addition of 2N HCl (900 ml) and extracted into ethyl acetate (5×1.73 l). The combined organic extracts were washed with water (2×900 ml), brine (900 ml), dried (MgSO4), and evaporated to give the title compound (298.1 g). 1H NMR δ (400.132 MHz, DMSO) 8.92 (d, 1H), 9.02 (d, 1H), 13.87 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
423.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.73 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.[Cl-].[Li+]>CN(C=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Step Two
Name
Quantity
423.9 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
1.73 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
by continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (3.4 l)
ADDITION
Type
ADDITION
Details
The solution was acidified by addition of 2N HCl (900 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (5×1.73 l)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×900 ml), brine (900 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 298.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.